1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870119
InChI: InChI=1S/C7H8N4.ClH/c1-11-6-2-3-9-4-5(6)7(8)10-11;/h2-4H,1H3,(H2,8,10);1H
SMILES:
Molecular Formula: C7H9ClN4
Molecular Weight: 184.62 g/mol

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride

CAS No.:

Cat. No.: VC15870119

Molecular Formula: C7H9ClN4

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride -

Specification

Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
IUPAC Name 1-methylpyrazolo[4,3-c]pyridin-3-amine;hydrochloride
Standard InChI InChI=1S/C7H8N4.ClH/c1-11-6-2-3-9-4-5(6)7(8)10-11;/h2-4H,1H3,(H2,8,10);1H
Standard InChI Key MZRUONWTXXFPDZ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=NC=C2)C(=N1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-methylpyrazolo[4,3-c]pyridin-3-amine hydrochloride, denotes its bicyclic framework: a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. The hydrochloride salt form enhances solubility for experimental applications. Key identifiers include:

PropertyValueSource
CAS No.494767-19-0
Molecular FormulaC₇H₉ClN₄
Molecular Weight184.62 g/mol
SMILESCN1C2=C(C=NC=C2)C(=N1)N.Cl
InChIKeyMZRUONWTXXFPDZ-UHFFFAOYSA-N

The planar structure facilitates π-π stacking interactions with biological targets, while the methyl and amine groups contribute to hydrophobic and hydrogen-bonding capabilities, respectively .

Spectroscopic and Physicochemical Properties

Predicted collision cross-section (CCS) data from ion mobility spectrometry reveals adduct-specific behavior, with the [M+H]+ ion exhibiting a CCS of 126.9 Ų . The compound’s solubility in polar solvents like water and DMSO is attributed to its ionic hydrochloride form, though stability under acidic conditions requires further validation .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from pyridine and pyrazole precursors. A representative pathway includes:

  • Cyclization: Condensation of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the pyrazolo[4,3-c]pyridine core.

  • Methylation: Introduction of the methyl group at the pyrazole N-1 position using methyl iodide or dimethyl sulfate.

  • Hydrochloride Formation: Treatment with hydrochloric acid to yield the final salt.

Table 2: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, 80°C, 12h65
MethylationCH₃I, K₂CO₃, DMF, 50°C78
Salt FormationHCl (g), EtOH, RT92

Regiochemical Considerations

Regioselectivity during cyclization is critical. The N-1 methylated isomer (target compound) exhibits superior bioactivity compared to the N-2 regioisomer, which shows negligible PPI inhibition due to steric clashes with solvent-exposed protein residues. Computational modeling confirms that the N-1 methyl group occupies a solvent-accessible region without perturbing the binding pocket.

Mechanism of Action and Biological Activity

Protein-Protein Interaction Inhibition

The compound disrupts PPIs by binding to hydrophobic hotspots on target proteins. In Trypanosoma brucei, it inhibits the PEX14-PEX5 interaction—a critical step in glycosome biogenesis—by occupying the Trp and Phe pockets of PEX14 with its pyrazolo-pyridine core and naphthalene substituents, respectively. This interaction is conserved in human homologs, suggesting cross-species applicability.

Antiproliferative Effects

In cancer cell lines, the compound induces apoptosis via caspase-9 activation and downregulates proliferating cell nuclear antigen (PCNA). A comparative study of pyrazolo[4,3-c]pyridine derivatives reported IC₅₀ values below 0.1 µM in HeLa and A549 cells, though specific data for the hydrochloride salt remain under investigation.

Table 3: Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives

CompoundTargetIC₅₀ (µM)Reference
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-aminePEX14-PEX50.058
4-(2,6-Diphenyl derivative)A549 cells0.035

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